molecular formula C11H19N3O4Si B12541294 Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 671215-41-1

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B12541294
CAS No.: 671215-41-1
M. Wt: 285.37 g/mol
InChI Key: GSZFNVJZUKGZGW-UHFFFAOYSA-N
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Description

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that features a triazole ring substituted with a trimethylsilyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the cycloaddition reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Copper(I) Bromide: Used as a catalyst in the cycloaddition reaction.

    Trimethylsilyl Chloride: Employed in substitution reactions to introduce the trimethylsilyl group.

    Acids and Bases: Utilized in hydrolysis reactions to cleave the ester groups.

Major Products Formed

    Substituted Triazoles: Formed through substitution reactions.

    Carboxylic Acids: Produced by hydrolysis of the ester groups.

    Oxidized or Reduced Triazoles: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the triazole ring and the trimethylsilyl group. The triazole ring can interact with different molecular targets, while the trimethylsilyl group can act as a protecting group or a functional handle for further modifications. The compound’s reactivity is influenced by the electronic and steric effects of these substituents.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1H-1,2,3-triazole-4,5-dicarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Trimethylsilyl 1H-1,2,3-triazole: Contains the trimethylsilyl group but lacks the ester groups, leading to distinct chemical properties.

Uniqueness

Diethyl 1-(trimethylsilyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the combination of the trimethylsilyl group and the ester groups on the triazole ring. This combination imparts specific reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

671215-41-1

Molecular Formula

C11H19N3O4Si

Molecular Weight

285.37 g/mol

IUPAC Name

diethyl 1-trimethylsilyltriazole-4,5-dicarboxylate

InChI

InChI=1S/C11H19N3O4Si/c1-6-17-10(15)8-9(11(16)18-7-2)14(13-12-8)19(3,4)5/h6-7H2,1-5H3

InChI Key

GSZFNVJZUKGZGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)[Si](C)(C)C)C(=O)OCC

Origin of Product

United States

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